molecular formula C5H10ClF2NO B8190013 (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride

Cat. No.: B8190013
M. Wt: 173.59 g/mol
InChI Key: ORZOEWZVRCZMAK-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is a chemical compound with a piperidine ring structure, substituted with two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination and to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the desired product. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as azides or thiols .

Scientific Research Applications

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-5,5-Difluoro-piperidin-3-ol hydrochloride is unique due to the presence of two fluorine atoms and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3R)-5,5-difluoropiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOEWZVRCZMAK-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNCC1(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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